

Application Notes and Protocols: Western Blot Analysis of Survivin Expression Following FL118 Treatment

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Compound of Interest

Compound Name: 10,11-Methylenedioxy-20-camptothecin

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These application notes provide a comprehensive guide to performing Western blot analysis for the apoptosis inhibitor protein, survivin, in cancer cells following treatment with the novel anti-cancer agent, FL118. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.

Introduction

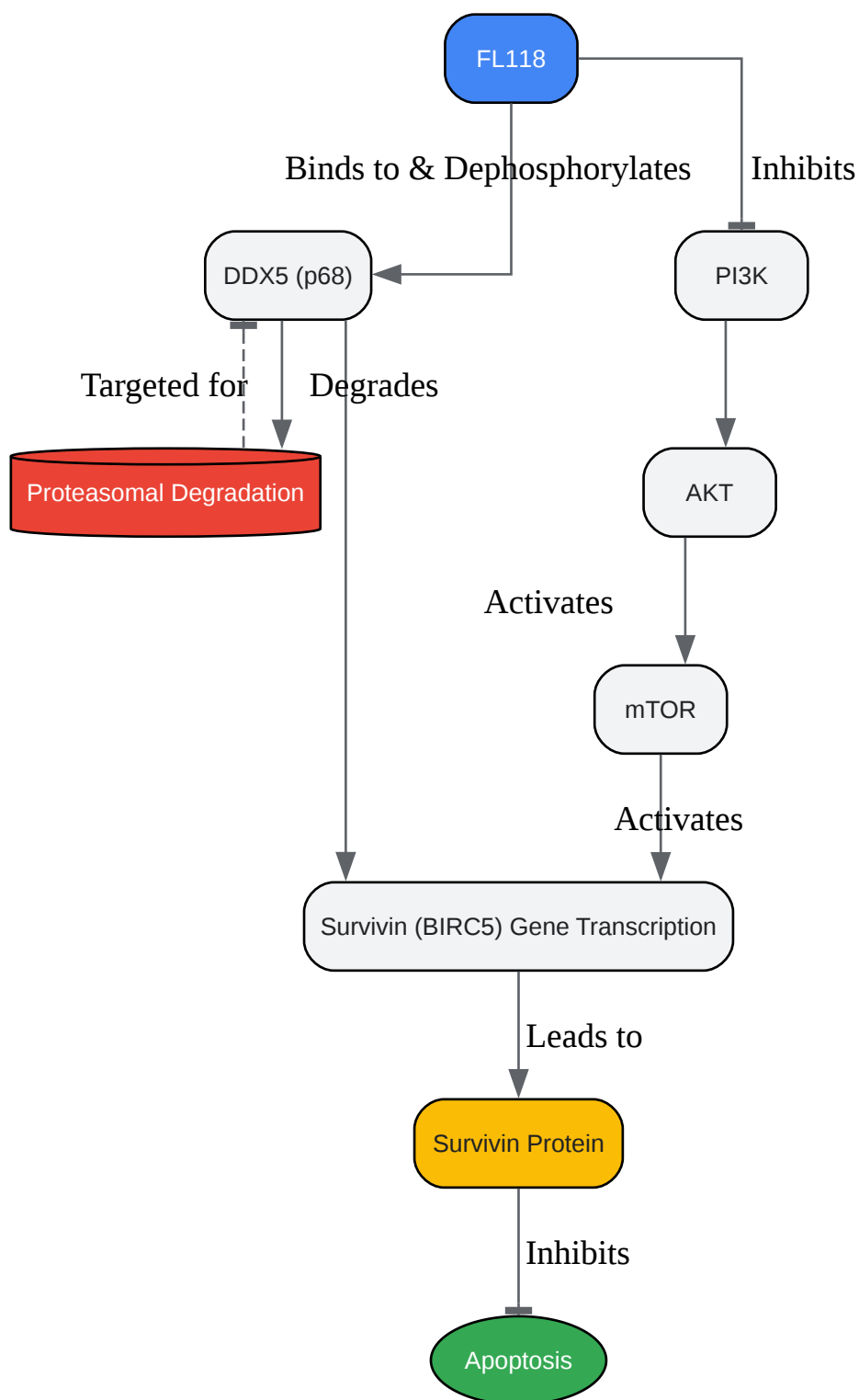
FL118 is a novel camptothecin analogue that has demonstrated potent anti-tumor activity in a variety of cancer models.^{[1][2]} One of the key mechanisms of FL118's action is the targeted inhibition of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins.^{[1][3]} Survivin is overexpressed in most human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.^{[3][4]} FL118 has been shown to downregulate survivin expression at both the mRNA and protein levels, leading to apoptosis and inhibition of tumor growth.^{[1][3]} This document provides a detailed protocol for the analysis of survivin protein expression by Western blot in cancer cells treated with FL118.

Signaling Pathways Involving FL118 and Survivin

FL118 exerts its effects on survivin expression through a multi-faceted signaling cascade. A primary mechanism involves the binding of FL118 to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation via the proteasome pathway.^{[2][5][6]} DDX5 acts as a master regulator of several oncogenic proteins, including survivin.^{[1][6]} By promoting the degradation of DDX5, FL118 effectively shuts down the transcriptional activation of the survivin gene (BIRC5).

Furthermore, FL118 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation and is known to positively regulate survivin expression.^{[5][7][8]} The inhibition of this pathway by FL118 contributes to the overall decrease in survivin levels and the induction of apoptosis.

Diagram of the FL118 Signaling Pathway Leading to Survivin Downregulation



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Caption: FL118 signaling pathway leading to survivin downregulation.

Quantitative Data Summary

The following tables summarize the quantitative data on the downregulation of survivin protein expression in various cancer cell lines after treatment with FL118, as determined by Western blot analysis. The data is presented as a percentage of the control (untreated cells).

Table 1: Survivin Expression in EKVX Cells 24 Hours Post-FL118 Treatment[9]

| FL118 Concentration | Survivin Expression (% of Control) |
|---------------------|------------------------------------|
| 0 nM (Control) | 100% |
| 10 nM | 32% |
| 100 nM | 15% |

Table 2: Survivin Expression in HCT-8 Cells 24 Hours Post-FL118 Treatment[9]

| FL118 Concentration | Survivin Expression (% of Control) |
|---------------------|------------------------------------|
| 0 nM (Control) | 100% |
| 10 nM | 48% |
| 100 nM | 32% |

Table 3: Time-Course of Survivin Expression in HCT-8 Cells Treated with 100 nM FL118[10]

| Treatment Time | Survivin Expression (% of Control) |
|-------------------|------------------------------------|
| 0 hours (Control) | 100% |
| 6 hours | 101% |
| 12 hours | 93% |
| 24 hours | 21% |
| 36 hours | 4% |

Experimental Protocols

Cell Culture and FL118 Treatment

- Culture human cancer cell lines (e.g., EKVX, HCT-8, A549, H460) in appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seed cells in 6-well plates or 10 cm dishes and allow them to reach 50-70% confluency.
- Prepare stock solutions of FL118 in dimethyl sulfoxide (DMSO).
- Treat cells with the desired concentrations of FL118 (e.g., 10 nM, 100 nM) or vehicle control (DMSO) for the specified time points (e.g., 24, 48 hours).

Protein Extraction

- After treatment, place the cell culture dishes on ice.
- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors to each well or dish.^[3]
- Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA Protein Assay Kit.

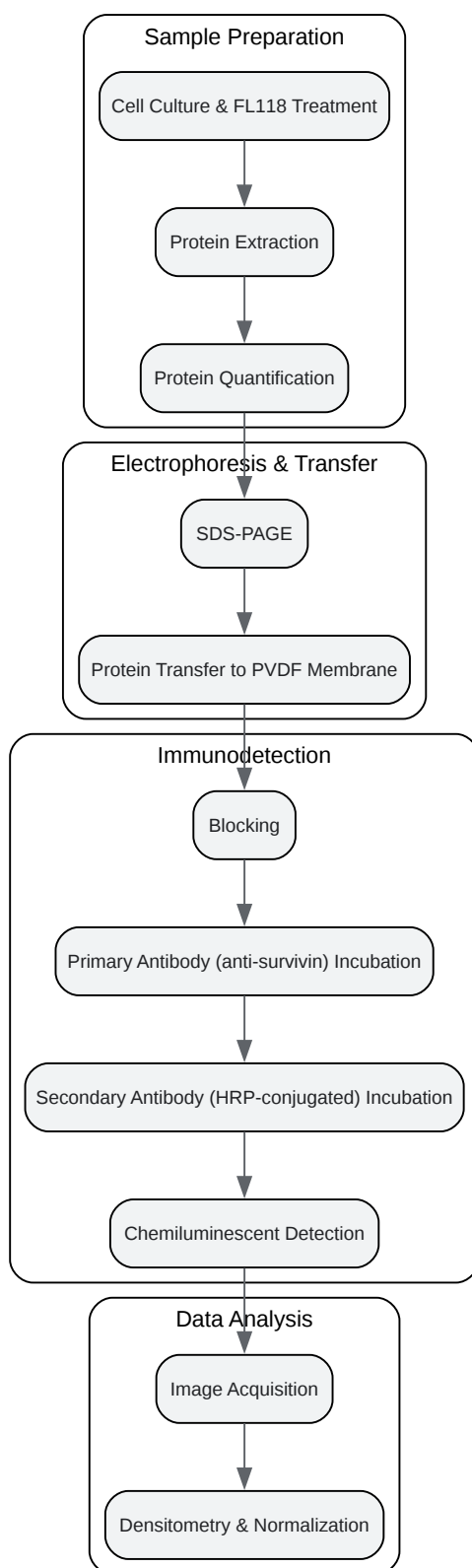
Western Blot Analysis

- SDS-PAGE:

- Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load the samples onto a 10-12% SDS-polyacrylamide gel.[\[3\]](#)
- Run the gel at 100-120 V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[\[3\]](#)
 - Perform the transfer at 100 V for 1-2 hours or overnight at 30 V in a cold room.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[\[11\]](#)
 - Incubate the membrane with a primary antibody against survivin (dilution as recommended by the manufacturer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (dilution as recommended by the manufacturer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10-15 minutes each.
- Detection:
 - Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
 - Incubate the membrane with the ECL reagent for 1-5 minutes.
 - Capture the chemiluminescent signal using an imaging system or X-ray film.
- Data Analysis:

- Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
- Normalize the survivin band intensity to a loading control (e.g., β -actin or GAPDH).
- Express the results as a percentage of the untreated control.

Diagram of the Western Blot Experimental Workflow



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Caption: Experimental workflow for Western blot analysis.

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References

- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
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